1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone
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Overview
Description
1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone is a heterocyclic organic compound featuring a tetrahydropyrimidine ring fused with a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoesters or 2-aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine . The reaction is usually carried out in a solvent such as hexamethylphosphoramide (HMPA) at elevated temperatures (150-170°C) under a nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A structurally related compound with similar chemical properties.
tert-Butyl tetrahydropyrimidine-1(2H)-carboxylate:
Uniqueness: 1-(Tetrahydropyrimidin-1(2H)-yl)-1-propanone is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(1,3-diazinan-1-yl)propan-1-one |
InChI |
InChI=1S/C7H14N2O/c1-2-7(10)9-5-3-4-8-6-9/h8H,2-6H2,1H3 |
InChI Key |
UOIGFAMGVMVFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCNC1 |
Origin of Product |
United States |
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